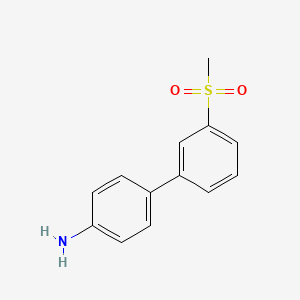![molecular formula C19H26O2 B579592 (5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione CAS No. 17305-43-0](/img/structure/B579592.png)
(5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione is a steroidal compound that belongs to the class of androstane steroids. It is a naturally occurring metabolite of androgens such as testosterone and dihydrotestosterone. This compound is significant in the field of biochemistry and pharmacology due to its role as an intermediate in the biosynthesis of various steroid hormones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione can be achieved through several chemical and biotechnological methods. One common approach involves the biotransformation of phytosterols using engineered microorganisms. For instance, the co-expression of 5alpha-reductase and glucose-6-phosphate dehydrogenase in Mycobacterium neoaurum has been shown to efficiently convert phytosterols into this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves microbial biotransformation processes. These processes are preferred due to their cost-effectiveness and environmental sustainability. The use of genetically engineered strains of microorganisms, such as Mycobacterium species, allows for high-yield production of the compound from inexpensive raw materials like phytosterols .
Análisis De Reacciones Químicas
Types of Reactions
(5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, such as androstane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced steroids.
Substitution: Substitution reactions can introduce different functional groups into the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various androstane derivatives, which can have different biological activities and applications .
Aplicaciones Científicas De Investigación
(5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its role in the metabolism of androgens and its effects on cellular processes.
Medicine: It serves as a precursor for the synthesis of steroid hormones used in hormone replacement therapy and other medical treatments.
Mecanismo De Acción
The mechanism of action of (5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione involves its conversion into active steroid hormones through enzymatic reactions. These hormones then interact with specific receptors in target tissues, modulating gene expression and influencing various physiological processes. The molecular targets include androgen receptors and other steroid hormone receptors, which play crucial roles in regulating growth, development, and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
5alpha-Androstane-3,17-dione: This compound is an epimer of (5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione and has similar biological activities.
Androst-5-ene-3,17-dione:
Uniqueness
This compound is unique due to its specific configuration and its role as an intermediate in the biosynthesis of steroid hormones. Its distinct structure allows it to participate in specific enzymatic reactions that are crucial for the production of bioactive steroids .
Propiedades
Número CAS |
17305-43-0 |
|---|---|
Fórmula molecular |
C19H26O2 |
Peso molecular |
286.415 |
Nombre IUPAC |
(5R,8R,9S,10S,13S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h5,12,14,16H,3-4,6-11H2,1-2H3/t12-,14+,16+,18+,19+/m1/s1 |
Clave InChI |
VDFBQTVTYFYMFC-HRMJQOTNSA-N |
SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3=CCC4=O)C |
Sinónimos |
5β-Androst-14-ene-3,17-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B579511.png)

![N-(benzo[b]thiophen-4-yl)acetamide](/img/structure/B579516.png)
![[(1E,3E)-4-Chloro-1,3-butadienyl]benzene](/img/structure/B579520.png)






